Band Gap Engineering: Bi₂S₃ vs. Bi₂Se₃ and Bi₂Te₃ for Targeted Optoelectronic Absorption
First-principles density functional theory (DFT) calculations show that Bi₂S₃ possesses a direct optical band gap of 1.58 eV, situating it within the near-infrared (NIR) region. In contrast, its bismuth chalcogenide analogs, Bi₂Se₃ and Bi₂Te₃, exhibit significantly narrower calculated band gaps of 0.53 eV and 0.35 eV, respectively, which place them in the far-infrared region [1]. This substantial difference in electronic structure directly impacts their optical absorption profiles and suitability for specific device architectures, with Bi₂S₃ being the preferred choice for visible and NIR light harvesting [1].
| Evidence Dimension | Optical band gap (Eg) |
|---|---|
| Target Compound Data | Bi₂S₃: Eg = 1.58 eV (direct) |
| Comparator Or Baseline | Bi₂Se₃: Eg = 0.53 eV; Bi₂Te₃: Eg = 0.35 eV (both calculated) |
| Quantified Difference | Bi₂S₃ band gap is ~3× wider than Bi₂Se₃ and ~4.5× wider than Bi₂Te₃ |
| Conditions | First-principles DFT calculations; Bi₂S₃ orthorhombic, Bi₂Se₃/Bi₂Te₃ trigonal structures |
Why This Matters
Procurement of Bi₂S₃ is essential for applications requiring visible/NIR light absorption (e.g., photovoltaics, photocatalysis), whereas Bi₂Se₃ and Bi₂Te₃ are suited for far-infrared detectors.
- [1] Solid State Communications, Volume 393, 1 December 2024, 115669, 'Properties of bismuth based Bi₂A₃ (A = S, Se, Te) chalcogenides for optoelectronic and thermoelectric applications' View Source
